(1R,2r)-2-allylcyclopropanol
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Overview
Description
(1R,2r)-2-allylcyclopropanol is a chiral cyclopropane derivative with an allyl group and a hydroxyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2r)-2-allylcyclopropanol typically involves the cyclopropanation of an allyl alcohol derivative. One common method is the reaction of allyl alcohol with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1R,2r)-2-allylcyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated or aminated cyclopropane derivatives.
Scientific Research Applications
(1R,2r)-2-allylcyclopropanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active agents.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2r)-2-allylcyclopropanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2r)-2-allylcyclopropanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2r)-2-allylcyclopropylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(1R,2r)-2-allylcyclopropanol is unique due to its combination of an allyl group and a hydroxyl group on a cyclopropane ring. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H10O |
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Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1R,2R)-2-prop-2-enylcyclopropan-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-5-4-6(5)7/h2,5-7H,1,3-4H2/t5-,6-/m1/s1 |
InChI Key |
JIUGKYNWHBZURG-PHDIDXHHSA-N |
Isomeric SMILES |
C=CC[C@@H]1C[C@H]1O |
Canonical SMILES |
C=CCC1CC1O |
Origin of Product |
United States |
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